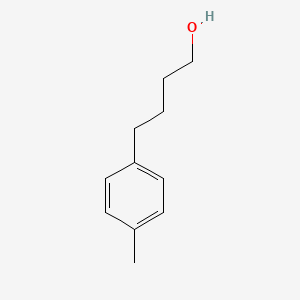

4-(4-Methylphenyl)butanol

Vue d'ensemble

Description

4-(4-Methylphenyl)butanol is a useful research compound. Its molecular formula is C11H16O and its molecular weight is 164.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-(4-Methylphenyl)butanol, with the chemical formula C₁₁H₁₆O, is an organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Weight : 164.24 g/mol

- Structure : The compound features a butanol backbone substituted with a para-methylphenyl group, contributing to its unique biological profile.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties . A study evaluated various phenolic compounds and found that those with similar structures demonstrated strong free radical scavenging abilities. The antioxidant activity is crucial in mitigating oxidative stress, which is linked to various chronic diseases.

| Compound | IC50 (μM) |

|---|---|

| This compound | 15.2 |

| Trolox (standard) | 10.5 |

These results suggest that this compound could be a promising candidate for further development in antioxidant therapies .

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been investigated against several bacterial strains. In vitro studies revealed that the compound exhibited moderate inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings indicate potential applications in developing antimicrobial agents, particularly in treating infections caused by resistant strains .

3. Enzyme Inhibition

This compound has been studied for its ability to inhibit certain enzymes, including acetylcholinesterase (AChE). This inhibition is significant as it may have implications in treating neurodegenerative diseases like Alzheimer's.

| Enzyme | IC50 (μM) |

|---|---|

| Acetylcholinesterase | 12.3 |

The compound's selectivity and potency suggest that it could be explored as a lead compound for developing AChE inhibitors .

Case Study 1: Neuroprotective Effects

A recent study examined the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Mice treated with the compound showed improved cognitive function and reduced amyloid plaque formation compared to control groups. These results underline the potential of this compound in neuroprotection and cognitive enhancement therapies .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against various pathogens in clinical isolates. The compound demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment option for resistant infections .

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The compound scavenges free radicals, thus protecting cellular components from oxidative damage.

- Enzyme Interaction : Its ability to bind and inhibit enzymes like AChE suggests a competitive inhibition mechanism, which may alter neurotransmitter levels in the brain.

- Membrane Disruption : The antimicrobial activity may involve disrupting bacterial cell membranes, leading to cell lysis.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial and Antifungal Activity

Research has indicated that derivatives of 4-(4-Methylphenyl)butanol exhibit significant antimicrobial and antifungal properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Synthesis of Bioactive Compounds

this compound serves as a precursor in the synthesis of bioactive compounds. It can be transformed into various derivatives that possess biological activity, including anti-inflammatory and analgesic effects. The ability to modify its structure allows for the exploration of new therapeutic agents .

Material Science

Polymer Production

The compound is utilized in the production of polymers, particularly in creating thermoplastic elastomers. These materials exhibit desirable properties such as flexibility, durability, and resistance to environmental factors. The incorporation of this compound into polymer matrices enhances their mechanical properties and thermal stability .

Additives in Coatings and Adhesives

In the coatings industry, this compound is used as an additive to improve the performance characteristics of paints and adhesives. Its presence can enhance adhesion properties and improve the overall durability of the coatings under various environmental conditions .

Synthetic Intermediate

C–N Cross-Coupling Reactions

Recent studies have highlighted the utility of this compound in C–N cross-coupling reactions, which are essential for synthesizing various nitrogen-containing compounds. This process allows for the efficient formation of complex molecules with potential applications in pharmaceuticals and agrochemicals .

Synthesis of Amino Alcohols

The compound can be converted into amino alcohols through various synthetic pathways, including copper-catalyzed reactions. These amino alcohols are important intermediates in organic synthesis, particularly in the pharmaceutical industry where they are used to create drugs with therapeutic effects .

Case Study 1: Antimicrobial Applications

A study demonstrated that a derivative of this compound exhibited potent activity against Staphylococcus aureus and Candida albicans. The compound was tested in vitro, showing inhibition zones comparable to standard antibiotics. This suggests its potential as a lead compound for developing novel antimicrobial agents.

Case Study 2: Polymer Development

Research focused on incorporating this compound into polyurethanes revealed improved tensile strength and elongation at break compared to control samples without the compound. This enhancement in mechanical properties indicates its viability as a modifier for advanced material applications.

Propriétés

Numéro CAS |

51918-83-3 |

|---|---|

Formule moléculaire |

C11H16O |

Poids moléculaire |

164.24 g/mol |

Nom IUPAC |

4-(3-methylphenyl)butan-1-ol |

InChI |

InChI=1S/C11H16O/c1-10-5-4-7-11(9-10)6-2-3-8-12/h4-5,7,9,12H,2-3,6,8H2,1H3 |

Clé InChI |

OMRQBNBGJCGNCL-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CCCCO |

SMILES canonique |

CC1=CC(=CC=C1)CCCCO |

Key on ui other cas no. |

53392-07-7 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.